molecular formula C26H19F2N5O2 B12642823 Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-

Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-

Cat. No.: B12642823
M. Wt: 471.5 g/mol
InChI Key: ZASOWXQELAKJDI-SANMLTNESA-N
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Description

“Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3’(2’H)-[1,4]oxazepin]-5’-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6’,7’-dihydro-, (3’S)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features multiple heterocyclic rings, including benzopyrano, pyridine, and oxazepin moieties, along with fluorinated pyridine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the spiro linkage. Common synthetic routes may include:

    Formation of Benzopyrano and Pyridine Rings: Initial steps involve the synthesis of benzopyrano and pyridine rings through condensation reactions.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the intermediate compounds under specific conditions, such as using strong bases or acids as catalysts.

    Fluorination: Introduction of fluorine atoms into the pyridine rings is achieved through electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzopyranopyridine] derivatives: Compounds with similar spiro structures but different substituents.

    Fluorinated pyridine derivatives: Compounds with fluorine atoms attached to pyridine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of spiro linkage, multiple heterocyclic rings, and fluorinated substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H19F2N5O2

Molecular Weight

471.5 g/mol

IUPAC Name

(3S)-7'-(2-fluoropyridin-3-yl)-3'-(2-fluoropyridin-4-yl)spiro[6,7-dihydro-2H-1,4-oxazepine-3,5'-chromeno[2,3-c]pyridine]-5-amine

InChI

InChI=1S/C26H19F2N5O2/c27-23-11-16(5-8-30-23)20-12-19-22(13-32-20)35-21-4-3-15(17-2-1-7-31-25(17)28)10-18(21)26(19)14-34-9-6-24(29)33-26/h1-5,7-8,10-13H,6,9,14H2,(H2,29,33)/t26-/m0/s1

InChI Key

ZASOWXQELAKJDI-SANMLTNESA-N

Isomeric SMILES

C1COC[C@]2(C3=CC(=NC=C3OC4=C2C=C(C=C4)C5=C(N=CC=C5)F)C6=CC(=NC=C6)F)N=C1N

Canonical SMILES

C1COCC2(C3=CC(=NC=C3OC4=C2C=C(C=C4)C5=C(N=CC=C5)F)C6=CC(=NC=C6)F)N=C1N

Origin of Product

United States

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